molecular formula C11H10F3N3 B1598175 2-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline CAS No. 380196-44-1

2-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

Cat. No. B1598175
M. Wt: 241.21 g/mol
InChI Key: LXUHLROZWSBJEL-UHFFFAOYSA-N
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Description



  • Also known as MIAF or AG879 , this small molecule has potential applications in various scientific research and industry fields.

  • It contains a five-membered heterocyclic moiety with three carbon, two nitrogen, four hydrogen atoms, and two double bonds.

  • Imidazole is an amphoteric compound, showing both acidic and basic properties.

  • It is a white or colorless solid, highly soluble in water and polar solvents.





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific synthesis details for this compound in the available sources.





  • Molecular Structure Analysis



    • Molecular Formula : C₁₁H₁₀F₃N₃

    • IUPAC Name : 2-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenylamine

    • Molecular Weight : 241.21 g/mol

    • SMILES : CC1=NC=CN1C2=C(C=C(C=C2)C(F)(F)F)N





  • Chemical Reactions Analysis



    • Unfortunately, specific chemical reactions involving this compound were not readily available.





  • Physical And Chemical Properties Analysis



    • Melting Point : 117-120°C

    • Storage Temperature : Room temperature

    • Purity : 95%

    • Safety Information : Warning labels include H302, H312, H315, H319, H332, and H335.




  • Scientific Research Applications

    Synthesis and Chemical Properties

    2-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a compound of interest in the synthesis of pharmaceutical agents, such as antitumor agents. For instance, it serves as an intermediate in the synthesis of nilotinib, an antitumor agent, demonstrating its role in medicinal chemistry (Yang Shijing, 2013). Furthermore, the compound has been utilized in the development of monodentate transient directing groups (MonoTDG) to enable Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes, facilitating the creation of useful quinazoline and fused isoindolinone scaffolds (Yong Wu et al., 2021).

    Catalysis and Material Synthesis

    The versatility of imidazol-1-yl compounds in catalysis is notable, with applications in the efficient synthesis of imidazoles from aldehydes and 1,2-diketones under microwave irradiation, offering a straightforward pathway to diverse imidazole derivatives (S. Wolkenberg et al., 2004). Additionally, imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), have been identified as efficient catalysts for transesterification/acylation reactions, mediating the acylation of alcohols with vinyl acetate at room temperature, highlighting the compound's contribution to green chemistry and sustainable processes (G. Grasa et al., 2002).

    Electrocatalytic Applications

    Investigations into the electrosynthesis of polyaniline in ionic liquids reveal that 1-butyl-3-methyl-imidazolium tetrafluorobrate serves as an effective solvent and electrolyte, showcasing the electrocatalytic activities of polyaniline modified electrodes for the redox reaction of catechol and hydroquinone (Qi Ximin et al., 2005). This underscores the potential of imidazol-1-yl derivatives in developing advanced materials with specific electrocatalytic properties.

    Future Directions



    • Further research is needed to explore its biological activities and potential therapeutic applications.




    Remember that this analysis is based on available information, and further studies may reveal additional insights. If you need more specific details, consider consulting scientific literature or experts in the field. 🌟


    properties

    IUPAC Name

    2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)aniline
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H10F3N3/c1-7-16-4-5-17(7)10-3-2-8(6-9(10)15)11(12,13)14/h2-6H,15H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LXUHLROZWSBJEL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NC=CN1C2=C(C=C(C=C2)C(F)(F)F)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H10F3N3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80395406
    Record name 2-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80395406
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    241.21 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

    CAS RN

    380196-44-1
    Record name 2-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80395406
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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